3-((4-Methoxybenzyl)oxy)propan-1-ol
Overview
Description
3-((4-Methoxybenzyl)oxy)propan-1-ol is a chemical compound with the CAS Number: 135362-69-5 . It has a molecular weight of 196.25 and its IUPAC name is 3-[(4-methoxybenzyl)oxy]-1-propanol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 3-((4-Methoxybenzyl)oxy)propan-1-ol is 1S/C11H16O3/c1-13-11-5-3-10 (4-6-11)9-14-8-2-7-12/h3-6,12H,2,7-9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
3-((4-Methoxybenzyl)oxy)propan-1-ol is a liquid . It has a molecular weight of 196.25 . The compound should be stored in a sealed container in a dry room at normal temperature .Scientific Research Applications
Crystal Structure Analysis
- Synthesis and Crystal Structure : Studies on compounds related to 3-((4-Methoxybenzyl)oxy)propan-1-ol have revealed details about crystal structures and molecular interactions. For example, the analysis of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol showed the structure's complexity due to the disorder in its 4-methoxybenzyl groups (Rivera, Ríos-Motta, & Bolte, 2022).
Synthesis and Chemical Reactions
- Lipase-Mediated Kinetic Resolution : In the field of organic synthesis, the compound has been used in lipase-mediated reactions. For instance, the kinetic resolution of glycerol analogues using lipase TL® resulted in efficient separation of alcohol and acetate enantiomers (Aoyagi et al., 2021).
- Role in Synthesis of Oligoribonucleotides : The compound's derivative, 4-methoxybenzyl group, has been used as a protecting group in the synthesis of oligoribonucleotides. This shows its utility in nucleic acid chemistry (Takaku & Kamaike, 1982).
Pharmaceutical Applications
- Antimicrobial and Antiradical Activity : Derivatives of 3-((4-Methoxybenzyl)oxy)propan-1-ol have been synthesized and tested for antimicrobial and antiradical activities, indicating potential pharmaceutical applications (Čižmáriková et al., 2020).
Wine Chemistry
- Identification in Wine : Studies have identified glycoconjugates related to 3-((4-Methoxybenzyl)oxy)propan-1-ol in wine, revealing its significance in wine chemistry (Marinos, Tate, & Williams, 1992).
Molecular Docking and Drug Design
- Binding Mechanism with α1A-adrenoceptor : The compound's derivatives have been studied for their binding mechanisms with receptors, aiding in drug design (Xu et al., 2016).
Safety And Hazards
properties
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-13-11-5-3-10(4-6-11)9-14-8-2-7-12/h3-6,12H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEHPNIXVMWYJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450434 | |
Record name | 1-Propanol, 3-[(4-methoxyphenyl)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Methoxybenzyl)oxy)propan-1-ol | |
CAS RN |
135362-69-5 | |
Record name | 1-Propanol, 3-[(4-methoxyphenyl)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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